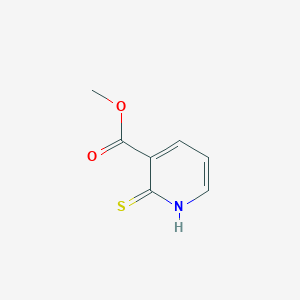

2-巯基烟酸甲酯

描述

“2-Mercapto-nicotinic acid methyl ester” is a compound that contains both a mercapto (-SH) and a carboxylic acid or ester moiety (-COOH or -COOR’). It is a class of difunctional compounds that are industrial chemicals of potential environmental concern .

Synthesis Analysis

Methyl nicotinate, a similar compound, is synthesized by the esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid. The esterification product obtained is extracted into an organic solvent (chloroform) after neutralization of the reaction mixture with 10% sodium bicarbonate .Chemical Reactions Analysis

Esters, such as “2-Mercapto-nicotinic acid methyl ester”, typically undergo reactions like hydrolysis. In hydrolysis, the ester is split with water, and the reaction is catalyzed by either an acid or a base. The products of this reaction are a carboxylic acid and an alcohol .科学研究应用

用作发红剂

烟酸甲酯,在化学性质上与2-巯基烟酸甲酯类似,用作非处方局部制剂中的活性成分,用于治疗肌肉和关节疼痛 . 烟酸甲酯作为发红剂的作用被认为涉及外周血管舒张 .

炎症研究

烟酸甲酯已被用于人体模型中,以研究局部制剂的抗炎作用 . 然而,皮肤对烟酸甲酯的反应仍然知之甚少,并且差异很大 .

皮肤吸收研究

烟酸甲酯已被用于体外人体皮肤吸收研究 . 这些研究有助于了解不同的物质如何穿透皮肤,并可用于开发更好的药物递送系统 .

生物标志物检测

烟酸甲酯已被用于开发基于TiO2/SiNWs纳米复合材料的传感平台,用于超快痕量级检测 . 这种研究可以导致新诊断工具的开发 .

衍生物合成

烟酸甲酯可以用作合成各种化合物的先驱,例如二-3-吡啶基酮配体、5-芳基烟酸酯、±-刺槐碱和1,4-二氢吡啶衍生物 .

一氧化氮释放研究

安全和危害

作用机制

Target of Action

It is known that methyl nicotinate, a similar compound, acts as a rubefacient and is thought to involve peripheral vasodilation .

Biochemical Pathways

Given its potential similarity to methyl nicotinate, it may be involved in the prostaglandin d2 pathway .

Pharmacokinetics

It is known that following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Result of Action

Based on the effects of methyl nicotinate, it can be inferred that methyl 2-mercaptonicotinate may cause local vasodilation and increased blood flow, potentially leading to relief from muscle and joint pain .

属性

IUPAC Name |

methyl 2-sulfanylidene-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-10-7(9)5-3-2-4-8-6(5)11/h2-4H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQXUGGTSVMBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354643 | |

| Record name | 2-Mercapto-nicotinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-32-9 | |

| Record name | 2-Mercapto-nicotinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-sulfanylidene-1,2-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the catalytic properties of the gold-supported rhodium catalyst prepared with Methyl 2-Mercaptonicotinate?

A2: The gold-supported rhodium catalyst prepared with MMNT (Rh-MMNT-Au) demonstrates activity in the hydrogenation of 1-hexene under mild conditions (40°C and 1 atm H2). [] The study highlights that this catalyst exhibits significantly higher activity compared to a catalyst prepared by directly adsorbing Rh2Cl2(CO)4 onto gold powder. [] This finding suggests that the presence of MMNT as a tethered ligand on the gold surface positively influences the catalytic performance of the rhodium species in the hydrogenation reaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)

![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)